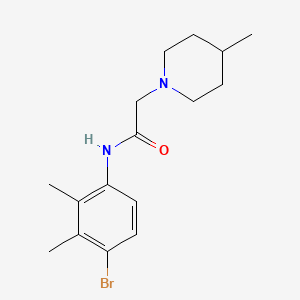![molecular formula C21H20BrFN2O2 B4655543 N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide](/img/structure/B4655543.png)
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide, also known as BPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. BPF is a small molecule that targets cancer cells by inhibiting the activity of a protein called Bcl-2. Bcl-2 is known to promote the survival of cancer cells by preventing them from undergoing programmed cell death, also known as apoptosis. By inhibiting Bcl-2, BPF induces apoptosis in cancer cells, leading to their death.
Wirkmechanismus
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide exerts its anticancer effects by inhibiting the activity of Bcl-2. Bcl-2 is a protein that plays a key role in promoting the survival of cancer cells by preventing them from undergoing apoptosis. This compound binds to Bcl-2 and disrupts its function, leading to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anticancer agent. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-fluorobenzamide has been extensively studied for its potential use as an anticancer agent. Several studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrFN2O2/c22-16-10-8-15(9-11-16)14-19(21(27)25-12-4-1-5-13-25)24-20(26)17-6-2-3-7-18(17)23/h2-3,6-11,14H,1,4-5,12-13H2,(H,24,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQRDJXGDNRCC-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655461.png)
![9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4655479.png)
![5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655505.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4655509.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4655512.png)
![2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4655521.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4655523.png)
![2-(2-chlorophenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4655528.png)

![2-(1H-indol-3-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4655558.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4655566.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide](/img/structure/B4655574.png)
![3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B4655578.png)